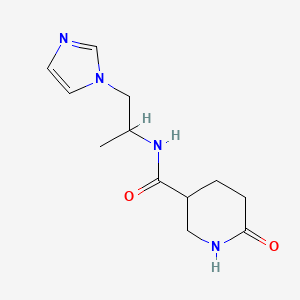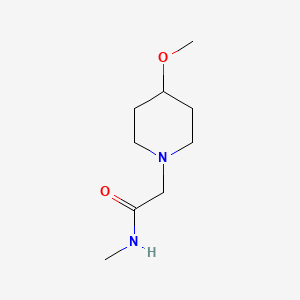
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
Wirkmechanismus
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are known to be upregulated in cancer cells.
Biochemical and Physiological Effects
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to have several biochemical and physiological effects. These include the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the suppression of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for testing in cancer models. However, one of the limitations is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for testing.
Zukünftige Richtungen
There are several future directions for research on N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to explore the potential applications of this compound in other areas such as immunotherapy and drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide is a promising compound that has potential applications in medicine and biotechnology. Its potent anti-cancer properties and ability to modulate the immune response make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl) amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-8-11(15-18-9)13(17)14-10-5-7-16-6-3-2-4-12(10)16/h8,10,12H,2-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOXAWJIVNFDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)
![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
